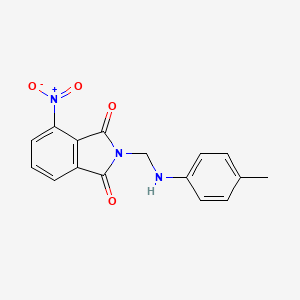

4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione

CAS No.:

Cat. No.: VC16088328

Molecular Formula: C16H13N3O4

Molecular Weight: 311.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13N3O4 |

|---|---|

| Molecular Weight | 311.29 g/mol |

| IUPAC Name | 2-[(4-methylanilino)methyl]-4-nitroisoindole-1,3-dione |

| Standard InChI | InChI=1S/C16H13N3O4/c1-10-5-7-11(8-6-10)17-9-18-15(20)12-3-2-4-13(19(22)23)14(12)16(18)21/h2-8,17H,9H2,1H3 |

| Standard InChI Key | SSHOPOZEWKCBKM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Introduction

4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione is a synthetic organic compound belonging to the class of isoindole derivatives. Its molecular formula is CHNO, and it features a unique bicyclic structure with a nitro group and a p-tolylamino group, contributing to its potential reactivity and applications in various fields.

Synthesis of 4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione

The synthesis of this compound typically involves a multi-step reaction process. Common starting materials include phthalic anhydride and formaldehyde in the presence of amines. The reaction conditions, such as temperature, solvent, and reactant concentrations, significantly influence the yield of the synthesis. For example, one reported method achieved an 85% yield under optimized conditions.

Synthesis Steps:

-

Preparation of Isoindole Core: The synthesis begins with the formation of the isoindole core, often through the reaction of phthalic anhydride with amines.

-

Introduction of Nitro Group: The nitro group is introduced through nitration reactions, which require careful control of conditions to achieve the desired substitution pattern.

-

Attachment of p-Tolylamino Group: The p-tolylamino group is attached via aminomethylation reactions, which involve the use of formaldehyde and p-toluidine.

Potential Applications and Biological Activity

Isoindole derivatives, including 4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione, have been explored for their potential applications in various scientific fields, including pharmaceuticals and materials science. While specific studies on this compound's biological activity may be limited, similar isoindoles have shown promise in interacting with biological targets, potentially leading to applications in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume